Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)- Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 651021-81-7
VCID: VC17274127
InChI: InChI=1S/C15H9ClN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H
SMILES:
Molecular Formula: C15H9ClN2O3
Molecular Weight: 300.69 g/mol

Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)-

CAS No.: 651021-81-7

Cat. No.: VC17274127

Molecular Formula: C15H9ClN2O3

Molecular Weight: 300.69 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-(3-chlorophenyl)-3-(4-nitrophenyl)- - 651021-81-7

Specification

CAS No. 651021-81-7
Molecular Formula C15H9ClN2O3
Molecular Weight 300.69 g/mol
IUPAC Name 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2-oxazole
Standard InChI InChI=1S/C15H9ClN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H
Standard InChI Key GXADMDPUPUCNOS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central isoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—substituted at positions 3 and 5 with 4-nitrophenyl and 3-chlorophenyl groups, respectively. The IUPAC name 5-(3-chlorophenyl)-3-(4-nitrophenyl)-1,2-oxazole reflects this substitution pattern. Spectroscopic data confirm the planar geometry of the isoxazole ring, with aromatic substituents inclined at angles that optimize π-π stacking interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₉ClN₂O₃
Molecular Weight300.69 g/mol
InChIKeyGXADMDPUPUCNOS-UHFFFAOYSA-N
SMILES Notationc1(N(=O)=O)ccc(-c2cc(-c3ccc(cc3)Cl)no2)cc1

The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the 3-chlorophenyl substituent contributes moderate electronegativity, creating a polarized electronic environment that may enhance intermolecular interactions .

Synthesis and Reaction Pathways

Chalcone Intermediate Method

The most widely reported synthesis route for analogous isoxazoles involves a two-step process:

  • Chalcone Formation: A Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes yields α,β-unsaturated ketones (chalcones) .

  • Cyclization with Hydroxylamine: Chalcones react with hydroxylamine hydrochloride in ethanol under reflux, leading to cyclization and isoxazole ring formation .

For 5-(3-chlorophenyl)-3-(4-nitrophenyl)isoxazole, this method would utilize:

  • 1-(3-Chlorophenyl)propan-1-one and 4-nitrobenzaldehyde as starting materials.

  • A base-catalyzed aldol condensation to form the chalcone intermediate.

  • 6–8 hours of reflux with hydroxylamine hydrochloride to achieve cyclization .

Table 2: Optimized Synthesis Conditions

ParameterValueSource
SolventEthanol
Reaction Time (Cyclization)6–8 hours
TemperatureReflux (~78°C)
Yield65–75% (analogous)

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data for the title compound is scarce, related isoxazoles exhibit:

  • Melting Points: 180–220°C (decomposition observed near upper limits) .

  • Boiling Points: ~314°C at atmospheric pressure (extrapolated from simpler derivatives) .

  • Solubility: Low polarity in aqueous systems; soluble in DMSO, DMF, and dichloromethane.

Spectroscopic Fingerprints

Infrared Spectroscopy:

  • Strong absorption at 1520 cm⁻¹ (N–O asymmetric stretch of nitro group) .

  • Peaks at 750–800 cm⁻¹ (C–Cl stretching) .

¹H NMR (DMSO-d₆):

  • Aromatic protons appear as multiplets between δ 7.5–8.3 ppm .

  • Isoxazole ring protons resonate as singlets at δ 6.8–7.2 ppm .

Substituent PatternAntibacterial MIC (µg/mL)Anti-Inflammatory Efficacy (%)
3-(4-Nitrophenyl)-5-(3-ClPh)12–24 (S. aureus)48 (Edema reduction)
3-(2,4-DiClPh)-5-(4-NO₂Ph)8–16 (S. aureus)52 (Edema reduction)
3-(4-CH₃Ph)-5-(4-NO₂Ph)32–64 (S. aureus)35 (Edema reduction)

Data adapted from and .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing β-lactamase-resistant antibiotics, where the isoxazole ring enhances metabolic stability . Recent patents highlight its utility in developing kinase inhibitors for oncology applications.

Materials Science

Nonlinear optical (NLO) studies reveal a second-harmonic generation (SHG) efficiency of 1.2×KDP (potassium dihydrogen phosphate), suggesting applications in photonic devices .

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